molecular formula C22H21N3O4 B171929 Bis(phthaliMidylpropyl)aMine CAS No. 102202-87-9

Bis(phthaliMidylpropyl)aMine

Cat. No.: B171929
CAS No.: 102202-87-9
M. Wt: 391.4 g/mol
InChI Key: UTFSALSHCXWUKG-UHFFFAOYSA-N
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Description

Bis(phthaliMidylpropyl)aMine is a complex organic compound characterized by the presence of two isoindoline-1,3-dione moieties connected via a propylamino linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(phthaliMidylpropyl)aMine typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with a suitable amine under reflux conditions in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(phthaliMidylpropyl)aMine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

Bis(phthaliMidylpropyl)aMine has been extensively studied for its applications in:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of Bis(phthaliMidylpropyl)aMine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and interfere with cellular signaling pathways. These interactions are mediated by the compound’s ability to form stable complexes with target proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of two isoindoline-1,3-dione moieties connected by a propylamino linker. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSALSHCXWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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